Bms-919373

Übersicht

Beschreibung

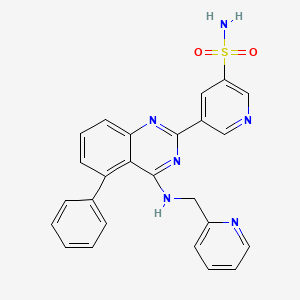

BMS-919373 ist eine hochfunktionalisierte Chinazolinverbindung, die von Bristol-Myers Squibb entwickelt wurde. Sie wird als selektiver und potenter Inhibitor des I Kur-Stroms untersucht, der ein repolarisierender Kaliumstrom ist, der vom KCNA5-Gen kodiert wird. Diese Verbindung wurde hauptsächlich für ihren potenziellen Einsatz bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Vorhofflimmern und akuten Koronarsyndromen, untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BMS-919373 beinhaltet einen regioselektiven C-H-Arylierungsprozess. Die wichtigsten Schritte umfassen:

Kondensationsreaktion: Die Wirkung von Ammoniumchlorid auf die Amidbildung ist entscheidend.

Nucleophile aromatische Substitution (SnAr): Es werden Kontrollstrategien eingesetzt, um Verunreinigungen, insbesondere DBU (1,8-Diazabicyclo[5.4.0]undec-7-en), zu bewältigen.

C-H-Aktivierung: Dieser Schritt beinhaltet die Verwendung von Palladium(II)-acetat als Katalysator in Tetrahydrofuran (THF) als Lösungsmittel. Die Reaktion wird 20 Minuten lang bei Raumtemperatur durchgeführt, gefolgt von der Zugabe des Substrats und der Cokatalysatoren.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdurchsatz-Screening und die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BMS-919373 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere an den Chinazolinring beteiligt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Natriummethanolat und Iodbenzol werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Chinazolinderivate, die für bestimmte Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

Target and Mode of Action

BMS-919373 targets the I_Kur current, mediated by the Kv1.5 potassium channel. By inhibiting this channel, the compound modulates electrical activity in the heart, potentially leading to therapeutic benefits in conditions characterized by abnormal heart rhythms.

Biochemical Pathways

The compound interacts with specific sites on the Kv1.5 channel, preventing potassium ion flow and thereby affecting cardiac action potentials. This selectivity is crucial as it minimizes interference with other potassium channels, enhancing its therapeutic profile.

Scientific Research Applications

This compound has several notable applications across various fields:

Cardiovascular Research

- Atrial Fibrillation : Clinical trials have focused on evaluating this compound's efficacy in reducing atrial fibrillation burden. For instance, a study hypothesized that treatment would decrease the percentage of time patients spend in atrial fibrillation compared to placebo .

Pharmacokinetics

- This compound has been evaluated for its pharmacokinetic interactions with other medications, such as Rosuvastatin and Atorvastatin, to understand its absorption and metabolism in healthy subjects .

Drug Development

- The compound serves as a model for studying selective potassium channel inhibition and is a candidate for developing new cardiovascular drugs due to its unique mechanism of action .

Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound:

| Study Identifier | Phase | Focus | Status |

|---|---|---|---|

| NCT02156076 | Phase 2 | Effect on Atrial Fibrillation Burden | Completed |

| NCT02153437 | Phase 1 | Electrical Activity of the Heart | Completed |

| NCT02089061 | Phase 2 | Safety and Tolerability in Paroxysmal Atrial Fibrillation | Completed |

These trials have explored various dosages and treatment regimens, demonstrating this compound's potential role in managing atrial fibrillation and other acute coronary syndromes .

Wirkmechanismus

BMS-919373 exerts its effects by selectively inhibiting the I Kur current, a repolarizing potassium current encoded by the KCNA5 gene. This inhibition affects the electrical activity of the heart, particularly in the atria, making it a potential treatment for atrial fibrillation. The compound targets the voltage-gated potassium channel subunit Kv1.5, which is predominantly expressed in the atrium of the human heart .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dofetilid: Ein weiterer Kaliumkanalblocker, der bei der Behandlung von Vorhofflimmern eingesetzt wird.

Amiodaron: Ein weit verbreitetes Antiarrhythmikum, das mehrere Ionenkanäle beeinflusst.

Sotalol: Ein nicht-selektiver Betablocker mit zusätzlichen Kaliumkanal-blockierenden Eigenschaften.

Einzigartigkeit von BMS-919373

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als I Kur-Stromblocker. Im Gegensatz zu anderen Verbindungen zielt es speziell auf die Kv1.5-Untereinheit ab, was es zu einem vielversprechenden Kandidaten für die atrienselektive Behandlung von Vorhofflimmern macht. Seine regioselektive C-H-Arylierungssynthese unterscheidet es auch von anderen ähnlichen Verbindungen .

Biologische Aktivität

BMS-919373 is a selective and potent inhibitor of the IKur potassium ion current, which is crucial in cardiac physiology. This compound has garnered attention for its potential therapeutic applications in treating various cardiovascular diseases, particularly atrial fibrillation (AF). The following sections provide a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, clinical studies, and case studies.

Chemical Profile and Synthesis

This compound is classified as a highly functionalized quinazoline derivative. Its synthesis involves a novel C-H functionalization strategy that allows for efficient production from commodity chemicals. The structural formula is represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 468.53 g/mol

- CAS Number : 1272353-82-8

The synthesis process is notable for its simplicity, involving only six steps to produce the compound while utilizing an aminomethylpyridine side chain at the C-4 position to direct selective functionalization at C-5 .

This compound functions by selectively blocking the IKur current, which plays a significant role in cardiac action potentials. By inhibiting this current, this compound can potentially reduce the frequency and severity of atrial fibrillation episodes. The inhibition of IKur leads to prolonged action potentials and altered atrial refractoriness, which are beneficial in managing AF .

Pharmacodynamics and Efficacy

Clinical evaluations have demonstrated that this compound effectively reduces AF burden in patients with paroxysmal atrial fibrillation. A randomized, double-blind, placebo-controlled trial (NCT02156076) assessed its efficacy but was terminated prematurely due to safety concerns unrelated to the drug itself. Despite this setback, preliminary data indicated that the drug was well tolerated among participants .

Table 1: Summary of Clinical Trial Findings for this compound

| Study Design | Population | Dosage | Primary Endpoint | Outcome |

|---|---|---|---|---|

| Randomized Controlled Trial | 160 patients with AF | 5 mg, 25 mg, 100 mg | AF/AT burden change | Terminated early; no significant effect noted |

| Phase II Proof-of-Concept Study | Patients with PAF | Once daily oral dosing | Change in AF/AT episodes | Well tolerated; safety concerns led to termination |

Case Studies and Applications

This compound has been explored in various research settings focusing on its application in cardiovascular diseases:

- Cardiovascular Research : Studies have indicated that compounds like this compound can significantly impact heart rhythm management by targeting specific ion channels involved in cardiac excitability .

- Potential in Heart Failure : Investigations into the broader implications of IKur inhibition suggest that this compound may also play a role in managing heart failure by improving cardiac output through better control of atrial activity .

- Future Directions : Ongoing research aims to elucidate the long-term effects of this compound on heart rhythm stabilization and overall cardiovascular health.

Eigenschaften

IUPAC Name |

5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O2S/c26-34(32,33)20-13-18(14-27-16-20)24-30-22-11-6-10-21(17-7-2-1-3-8-17)23(22)25(31-24)29-15-19-9-4-5-12-28-19/h1-14,16H,15H2,(H2,26,32,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKULQQVQWCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272353-82-8 | |

| Record name | BMS-919373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272353828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-919373 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-919373 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB50MQK8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes the synthesis of BMS-919373 unique?

A: this compound is a highly functionalized quinazoline, and its synthesis posed a significant challenge. Researchers overcame this by exploiting the inherent directing ability of the aminomethylpyridine side chain present in the molecule. This strategy enabled a highly regioselective C-H arylation at the C-5 position of the quinazoline core, streamlining the synthesis to just six steps from readily available starting materials []. This innovative approach highlights the power of utilizing native directing groups in complex molecule synthesis.

Q2: What is the significance of the IKur current and its inhibition in the context of atrial fibrillation?

A: The IKur current plays a crucial role in the electrical activity of the heart, particularly in the repolarization phase of atrial cells. Dysregulation of this current can contribute to atrial fibrillation, a common heart rhythm disorder. this compound was discovered as a potent and selective inhibitor of the IKur current []. This selectivity is crucial for minimizing potential side effects on other cardiac currents. By targeting IKur, this compound aims to restore normal heart rhythm in patients with atrial fibrillation.

Q3: How does the structure of this compound relate to its activity?

A: While specific structure-activity relationship (SAR) details are not provided in the abstracts, the successful utilization of the aminomethylpyridine side chain as a directing group for C-H arylation suggests its importance in the final structure []. Further research likely explored how modifications to this and other parts of the molecule influenced its interaction with the IKur channel, impacting its potency and selectivity. Understanding these relationships is crucial for optimizing drug candidates and developing safer and more effective therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.